molecular formula C8H10N2O2 B13542342 2-Amino-2-(4-methylpyridin-3-yl)acetic acid

2-Amino-2-(4-methylpyridin-3-yl)acetic acid

Cat. No.: B13542342
M. Wt: 166.18 g/mol
InChI Key: KMDZYPLSKYJQCG-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methylpyridin-3-yl)acetic acid is a chemical compound with a molecular formula of C8H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-methylpyridin-3-yl)acetic acid typically involves the reaction of 4-methylpyridine with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as in the laboratory. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Amino-2-(4-methylpyridin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-methylpyridin-4-yl)acetic acid
  • 2-Amino-2-(4-chloropyridin-3-yl)acetic acid
  • 2-Amino-2-(4-fluoropyridin-3-yl)acetic acid

Uniqueness

2-Amino-2-(4-methylpyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position of the pyridine ring can affect the compound’s interaction with other molecules and its overall stability.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-amino-2-(4-methylpyridin-3-yl)acetic acid

InChI

InChI=1S/C8H10N2O2/c1-5-2-3-10-4-6(5)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12)

InChI Key

KMDZYPLSKYJQCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(C(=O)O)N

Origin of Product

United States

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